What is Carbamazepine-d2 and its primary use in research?
What is Carbamazepine-d2 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Carbamazepine-d2, a deuterated analog of the widely used anticonvulsant drug Carbamazepine. This document details its core properties, primary applications in research, and standardized experimental protocols for its use as an internal standard in quantitative bioanalysis.
Introduction to Carbamazepine-d2
Carbamazepine-d2 is a stable isotope-labeled version of Carbamazepine, where two hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Carbamazepine but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled drug in mass spectrometry-based analytical methods.[1] Its primary and critical role in research is to serve as an internal standard for the accurate quantification of Carbamazepine in complex biological matrices such as plasma, serum, and urine.[1][2]
The use of a stable isotope-labeled internal standard like Carbamazepine-d2 is considered the "gold standard" in quantitative mass spectrometry.[2] This is because it co-elutes with the analyte of interest during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and matrix effects. This leads to highly accurate and precise measurements, which are essential in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Physicochemical Properties
A summary of the key physicochemical properties of Carbamazepine-d2 and its parent compound, Carbamazepine, is presented below.
| Property | Carbamazepine-d2 | Carbamazepine |
| Chemical Formula | C₁₅H₁₀D₂N₂O | C₁₅H₁₂N₂O |
| Molecular Weight | ~238.28 g/mol | ~236.27 g/mol |
| CAS Number | 1189902-21-3 | 298-46-4 |
| Synonyms | CBZ-d2, 5H-Dibenz[b,f]azepine-5-carboxamide-d2 | Tegretol, CBZ |
| Chemical Purity | Typically >95% (HPLC)[3][4] | Varies by grade |
| Isotopic Purity | Not consistently reported, but critical for assay accuracy. | Not Applicable |
Note: The exact molecular weight may vary slightly depending on the position of the deuterium labels.
Primary Use in Research: Internal Standard for Quantitative Analysis
The fundamental application of Carbamazepine-d2 is as an internal standard in analytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the precise quantification of Carbamazepine.[1]
Principle of Internal Standard Calibration
The core principle involves adding a known amount of Carbamazepine-d2 to all samples, including calibration standards and unknown samples, at the beginning of the sample preparation process. The ratio of the analytical signal of the target analyte (Carbamazepine) to the signal of the internal standard (Carbamazepine-d2) is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of Carbamazepine in the unknown samples is then determined from this curve.
Experimental Protocols
The following sections detail a generalized experimental protocol for the quantification of Carbamazepine in human plasma using Carbamazepine-d2 as an internal standard, based on common practices found in the literature.[2][5][6]
Materials and Reagents
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Carbamazepine analytical standard
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Carbamazepine-d2 internal standard
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HPLC-grade methanol
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HPLC-grade acetonitrile
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Formic acid
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Ammonium acetate
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Ultrapure water
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Human plasma (blank)
Sample Preparation
A common and efficient method for sample preparation is protein precipitation.
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Aliquoting : Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
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Spiking : Add a specific volume of Carbamazepine-d2 internal standard working solution to each tube.
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Precipitation : Add a threefold volume of cold acetonitrile or methanol to precipitate the plasma proteins.[2][7]
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Vortexing and Centrifugation : Vortex the tubes for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
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Evaporation and Reconstitution (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of Carbamazepine and Carbamazepine-d2.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol[2] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |
| MRM Transitions | See table below |
Mass Spectrometric Detection
Detection is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carbamazepine | 237.1 | 194.1[5][6] |
| Carbamazepine-d2 | 239.1 | 196.1 |
| Carbamazepine-d10 | 247.2 | 204.1[5][8] |
| Carbamazepine-d2,15N | 240.1 | 196.2[2] |
Note: The exact m/z values may vary slightly based on the instrument and its calibration. It is crucial to optimize these transitions on the specific instrument being used.
Data Analysis and Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
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Linearity : The linear range of the assay should cover the expected concentrations of Carbamazepine in the study samples.
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Accuracy and Precision : Determined by analyzing quality control (QC) samples at multiple concentration levels.
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Selectivity : Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention times of the analyte and internal standard.
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Matrix Effect : Evaluated to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.
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Stability : The stability of Carbamazepine in the biological matrix under various storage and handling conditions should be assessed.
Conclusion
Carbamazepine-d2 is an indispensable tool for researchers and drug development professionals involved in the study of Carbamazepine. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of the drug in biological samples. The methodologies outlined in this guide provide a robust framework for the implementation of such assays in a research or regulated laboratory setting. The high quality of data obtained using this approach is critical for making informed decisions in drug development and for ensuring patient safety in therapeutic drug monitoring.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring | MDPI [mdpi.com]
- 3. Carbamazepine-d2,15N | CAS | LGC Standards [lgcstandards.com]
- 4. Carbamazepine-d2 (Major) | LGC Standards [lgcstandards.com]
- 5. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
